molecular formula C11H7N3O B3270236 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine CAS No. 52333-48-9

2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine

Cat. No.: B3270236
CAS No.: 52333-48-9
M. Wt: 197.19 g/mol
InChI Key: UPOYWJHTVBIQTQ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and oxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the cyclization of 3-fluoropyridine derivatives with appropriate N–O nucleophiles. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization, yields the desired oxazolo[4,5-b]pyridine . Another approach involves the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or oxazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. For example, it has been studied as an inhibitor of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-pyridin-3-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c1-3-8(7-12-5-1)11-14-10-9(15-11)4-2-6-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYWJHTVBIQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287729
Record name 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-48-9
Record name 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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